molecular formula C6H7N3O2 B089600 4-Nitrophenylhydrazine CAS No. 100-16-3

4-Nitrophenylhydrazine

Cat. No.: B089600
CAS No.: 100-16-3
M. Wt: 153.14 g/mol
InChI Key: KMVPXBDOWDXXEN-UHFFFAOYSA-N
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Description

4-Nitrophenylhydrazine is a member of the phenylhydrazine class, characterized by a phenylhydrazine structure substituted at the 4-position by a nitro group. This compound is known for its orange-red crystalline appearance and is primarily used as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenylhydrazine can be synthesized through the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride in an aqueous medium . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often stabilized with water to prevent explosive decomposition .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, hydrogen gas.

    Reaction Conditions: Typically carried out in aqueous or alcoholic solutions at controlled temperatures.

Major Products:

    Hydrazones: Formed from the reaction with carbonyl compounds.

    Aminophenylhydrazine: Formed through reduction reactions.

Scientific Research Applications

4-Nitrophenylhydrazine has diverse applications in scientific research:

Comparison with Similar Compounds

  • Phenylhydrazine
  • 2-Nitrophenylhydrazine
  • 3-Nitrophenylhydrazine
  • 2,4-Dinitrophenylhydrazine

Comparison: 4-Nitrophenylhydrazine is unique due to its nitro group at the 4-position, which enhances its reactivity with carbonyl compounds compared to other phenylhydrazines. This makes it particularly useful in analytical chemistry for the detection of aldehydes and ketones .

Properties

IUPAC Name

(4-nitrophenyl)hydrazine
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InChI

InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2
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InChI Key

KMVPXBDOWDXXEN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NN)[N+](=O)[O-]
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Molecular Formula

C6H7N3O2
Record name 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]
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Related CAS

636-99-7 (hydrochloride)
Record name 4-Nitrophenylhydrazine
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DSSTOX Substance ID

DTXSID4059207
Record name Hydrazine, (4-nitrophenyl)-
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Molecular Weight

153.14 g/mol
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Physical Description

4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS]
Record name 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]
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Vapor Pressure

0.000946 [mmHg]
Record name (4-Nitrophenyl)hydrazine
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CAS No.

100-16-3
Record name 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS]
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Synthesis routes and methods I

Procedure details

Next 300 mg of N-bromosuccinamide was added to 1.5 g of the formazan derivative in 200 ml ethyl acetate. After reaction for 0.5 hour under reflux conditions, the product tetrazolium salt was recovered by precipitation with ether as a yellow powder. It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution, by pouring the hot filtrate solution into ether. The crystals were collected and dried in vacuum yielding 0.6 g. Based upon the expected formula of C19H11BrIN7O6, the expected elemental analysis is 35.65% C, 1.73% H, 15.32% N and 15% O. Observed were 35.9%, 2.03%, 12.42% and 16.67%, respectively. The product showed a melting point over the 210-217 degree centigrade range, indicating greater than 98% purity. Thin layer chromatography (n-butanol:acetic acid:water at a 78:5:17 volume ratio) showed a single spot with a retention factor of 0.73. U.V. analysis in methanol:water (1:1 by volume) showed a maximum lambda at 240.5 nm and a molar extinction coefficient of 28,600.
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Synthesis routes and methods II

Procedure details

2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol, TLC, silica gel 60 (Merck), mobile solvent: toluol/methanol=50:1; Rf =0.22, from 4-nitrophenylhydrazine, Transmission spectra at an acid or alkaline pH in o-nitrophenyloctyl ether yield λmax values of 455 or 637 nm.
Name
o-nitrophenyloctyl ether
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2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol
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toluol methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Nitrophenylhydrazine primarily acts as a nucleophile, reacting with carbonyl groups, particularly aldehydes and ketones. This reaction forms hydrazones, which often exhibit distinct spectral properties and can be used for identification and characterization purposes. [, , , , , , ] For instance, it reacts with dehydroacetic acid (DAA) to form a hydrazone with a higher molar absorptivity than DAA itself, enabling more sensitive detection. [] In the context of enzymes, this compound has been used as an active-site labeling agent for soybean lipoxygenase 1, providing insights into the enzyme's structure and iron-binding site. []

A:

  • Spectroscopic Data:
    • IR: Characteristic peaks for N-H stretching (3300-3200 cm-1) and C=N stretching (1630 cm-1) are observed in hydrazones formed with this compound. []
    • NMR: The presence of distinct chemical shifts and coupling constants in 1H and 13C NMR helps identify the cyclic and acyclic forms of arylhydrazones, including those derived from this compound. [] The nitro and hydrazine substituents on the aromatic ring cause characteristic shifts in the NMR spectrum. [, ]

A: While this compound is not typically employed as a catalyst itself, its reactions can be influenced by catalysts. For example, the oxidative degradation of 4-nitrophenylhydrazones of disaccharides to 3-O-hexosylpentoses can be catalyzed by molybdate ions in the presence of hydrogen peroxide. [] This highlights the potential for utilizing this compound in catalytic systems for specific transformations. Further research is necessary to fully explore its potential catalytic applications and optimize reaction conditions.

A: Computational studies have been instrumental in understanding the protonation behavior of this compound. Using semiempirical and ab initio calculations, researchers determined that protonation occurs preferentially at the primary amine nitrogen. [] These calculations provide valuable insights into the reactivity and properties of this compound, complementing experimental findings and guiding further research. []

A: The nitro group at the para position significantly influences the reactivity and properties of this compound. It enhances the electrophilicity of the aromatic ring and influences the acidity of the hydrazine moiety. [] The electron-withdrawing nature of the nitro group also affects the stability and spectral characteristics of the hydrazones formed. [, , ] Modifications to the substituents on the aromatic ring can alter the reactivity, stability, and potential biological activity of the molecule. [, , ]

A: this compound is known to be sensitive to light and heat, potentially leading to decomposition. [] Proper storage conditions, such as protecting it from light and storing it at low temperatures, are crucial for maintaining its stability. Formulation strategies to improve stability could involve using appropriate solvents, antioxidants, or encapsulating the compound in a protective matrix. [, ]

A: this compound is classified as a hazardous substance due to its potential mutagenicity and toxicity. [, ] Handling and disposal of this compound require adherence to strict safety protocols and regulations. Researchers should consult and comply with relevant safety data sheets (SDS) and local regulations for safe handling, storage, and disposal. [, ]

A: While the provided texts don't offer a detailed historical account of this compound research, they highlight its longstanding use as a derivatizing agent for carbonyl compounds, tracing back to Emil Fischer's work on sugar arylhydrazones. [, ] The development and application of various spectroscopic techniques, particularly NMR, marked a significant milestone, enabling detailed structural characterization and analysis of this compound derivatives. [, , ] Further milestones likely involve understanding the compound's reactivity, exploring its applications in various fields, and addressing its safety concerns.

A: The research on this compound spans across multiple disciplines, including organic chemistry, analytical chemistry, biochemistry, and materials science. [, , , ] The knowledge gained from studying its reactivity, stability, and interactions with other molecules has implications for diverse applications. For example, its use in analytical techniques like spectrophotometry aids in quantifying other compounds. [, , ] Furthermore, its interaction with enzymes provides insights into their structure and function, bridging the gap between chemistry and biology. [, ] The continued exploration of this compound's properties and applications encourages cross-disciplinary collaboration and fosters innovation in various fields.

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